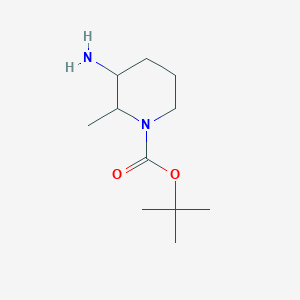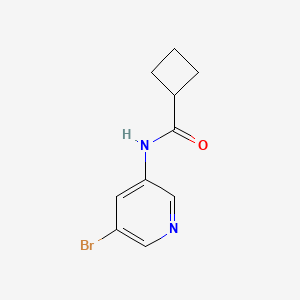
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride
Overview
Description
“(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a unique chemical compound with the empirical formula C7H7ClF4N2 . It is a solid substance with a molecular weight of 230.59 . The IUPAC name for this compound is "1-[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride" .
Molecular Structure Analysis
The SMILES string representation of this compound is "NNC1=C(F)C=CC(C(F)(F)F)=C1.Cl" . The InChI representation is "1S/C7H6F4N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H" .Physical And Chemical Properties Analysis
This compound is a white solid .Scientific Research Applications
Drug Development
The trifluoromethyl group in compounds like (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is significant in pharmaceuticals. This group can enhance the biological activity and metabolic stability of drugs . It’s used in the synthesis of various pharmacologically active molecules, potentially leading to the development of new medications.
Organic Synthesis
This compound serves as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through reactions such as lithiation and electrophilic substitution, which are fundamental in constructing larger, more complex organic compounds .
Agrochemical Research
In agrochemicals, the trifluoromethyl group is known for its ability to improve the herbicidal and pesticidal properties of compounds(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride could be used to synthesize new compounds with potential applications in agriculture as safer and more effective agrochemicals .
Neurological Disorders
Compounds containing the trifluoromethyl group have been studied for their potential role in treating neurological disorders. They can act on various neurotransmitter systems, which might be beneficial in developing treatments for diseases like Alzheimer’s or Parkinson’s .
Antitumor Agents
The compound’s derivatives could be used in the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents. These inhibitors can disrupt the mitotic spindle formation, a promising approach in cancer therapy .
properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOCTQRDIMYXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)





![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)





